molecular formula C14H20O4 B12885588 2,2-Diethoxy-6,7-dimethyl-2,3-dihydro-1-benzofuran-5-ol CAS No. 61530-06-1

2,2-Diethoxy-6,7-dimethyl-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B12885588
CAS No.: 61530-06-1
M. Wt: 252.31 g/mol
InChI Key: QRWWDPYPQAWMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran core. The diethoxy and dimethyl groups are then introduced through subsequent reactions, such as alkylation or etherification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug development.

    Medicine: Its biological activity could make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol would depend on its specific biological target. Generally, compounds in the benzofuran family can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The diethoxy and dimethyl groups may influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydrobenzofuran: This compound lacks the diethoxy groups, which may result in different chemical and biological properties.

    6,7-Dimethyl-2,3-dihydrobenzofuran: This compound lacks the diethoxy groups, which may affect its solubility and reactivity.

Uniqueness

2,2-Diethoxy-6,7-dimethyl-2,3-dihydrobenzofuran-5-ol is unique due to the presence of both diethoxy and dimethyl groups, which can influence its chemical reactivity, solubility, and biological activity. These substitutions may enhance its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery.

Properties

CAS No.

61530-06-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

2,2-diethoxy-6,7-dimethyl-3H-1-benzofuran-5-ol

InChI

InChI=1S/C14H20O4/c1-5-16-14(17-6-2)8-11-7-12(15)9(3)10(4)13(11)18-14/h7,15H,5-6,8H2,1-4H3

InChI Key

QRWWDPYPQAWMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2=CC(=C(C(=C2O1)C)C)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.